molecular formula C15H15N3O2S B8347906 5-tert-Butyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile

5-tert-Butyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile

Cat. No. B8347906
M. Wt: 301.4 g/mol
InChI Key: STLHIMRTEUGYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-Butyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-tert-Butyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

5-tert-butyl-2-(2-nitroanilino)thiophene-3-carbonitrile

InChI

InChI=1S/C15H15N3O2S/c1-15(2,3)13-8-10(9-16)14(21-13)17-11-6-4-5-7-12(11)18(19)20/h4-8,17H,1-3H3

InChI Key

STLHIMRTEUGYSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of 2-amino-5-tert-butyl-thiophene-3-carbonitrile (16.9 g, 94 mmol) in THF (50 mL) to a mixture of washed NaH (from 6.76 g of 60% mineral oil dispersion) in THF (200 mL) in a water bath at room temperature. Stir 15 minutes, then add a solution of 2-fluoro-nitrobenzene (13.2 g, 94 mmol) in THF (50 mL) dropwise. Stir overnight. Pour the purple reaction mixture unto 6 N HCl (400 mL). Extract the mixture with diethyl ether (400 mL). Wash the ether layer with 2 N HCl (400 mL), brine (250 mL), dry (Na2SO4), and concentrate to afford a mixture of crystals in a dark oily residue. Triturate the crystals with hexanes and filter to afford the title compound as a red powder (21.2 g, 75%) mp 85-90° C.: 1H NMR (CDCl3) δ 1.39 (s, 9H), 6.81 (s, 1H), 6.97 (t, 1H), 7.23 (d, 1H), 7.53 (t, 1H), 8.25 (d, 1H), 9.66 (bs, 1H).
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.76 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
75%

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